molecular formula C17H13NO4 B1439771 (2S)-[(1-Benzofuran-2-ylcarbonyl)amino](phenyl)-acetic acid CAS No. 1217756-92-7

(2S)-[(1-Benzofuran-2-ylcarbonyl)amino](phenyl)-acetic acid

Cat. No. B1439771
CAS RN: 1217756-92-7
M. Wt: 295.29 g/mol
InChI Key: OWMIDVTYGQRXQI-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzofuran derivatives, such as “(2S)-(1-Benzofuran-2-ylcarbonyl)amino-acetic acid”, involves several methods. One method is the metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans, mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .


Molecular Structure Analysis

The molecular formula of “(2S)-(1-Benzofuran-2-ylcarbonyl)amino-acetic acid” is C17H13NO4 . It has an average mass of 295.289 Da and a monoisotopic mass of 295.084473 Da .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, the hydroalkoxylation reaction of ortho-alkynylphenols can afford benzo[b]furans in good yields . Additionally, an isocyanide-mediated and Pd-catalyzed 5-exo-dig reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols provides 2-alkyl/benzyl benzofurans in excellent yields .

Scientific Research Applications

Synthesis and Structural Properties

Research in the field of organic chemistry often explores the synthesis and structural properties of novel compounds. For instance, the synthesis of substituted thiazolidin-4-ones, involving the reaction of chloral with substituted anilines followed by treatment with thioglycolic acid, demonstrates the intricate pathways available for creating complex molecules (Issac & Tierney, 1996). Such methodologies could be analogous to the synthesis of benzofuran derivatives.

Bioactivity and Pharmacological Applications

Benzofuran compounds are known for their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects (Miao et al., 2019). This highlights the potential for benzofuran derivatives, such as "(2S)-(1-Benzofuran-2-ylcarbonyl)amino-acetic acid," to serve as lead compounds in drug discovery and development.

Environmental and Toxicological Studies

The degradation pathways and biotoxicity of compounds, as well as their environmental impacts, are crucial areas of research. Advanced oxidation processes (AOPs) have been applied to treat various compounds, revealing insights into degradation kinetics, mechanisms, and by-products (Qutob et al., 2022). Understanding these processes is essential for assessing the environmental behavior and safety of new chemical entities.

Anticarcinogenicity and Toxicity Studies

The exploration of anticarcinogenicity and toxicity of organotin(IV) complexes provides an example of how metal complexes of organic molecules can exhibit significant biological activities (Ali et al., 2018). This research avenue might offer insights into the design and evaluation of benzofuran derivatives for potential therapeutic applications.

properties

IUPAC Name

(2S)-2-(1-benzofuran-2-carbonylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-16(14-10-12-8-4-5-9-13(12)22-14)18-15(17(20)21)11-6-2-1-3-7-11/h1-10,15H,(H,18,19)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMIDVTYGQRXQI-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-[(1-Benzofuran-2-ylcarbonyl)amino](phenyl)-acetic acid
Reactant of Route 2
Reactant of Route 2
(2S)-[(1-Benzofuran-2-ylcarbonyl)amino](phenyl)-acetic acid
Reactant of Route 3
Reactant of Route 3
(2S)-[(1-Benzofuran-2-ylcarbonyl)amino](phenyl)-acetic acid
Reactant of Route 4
Reactant of Route 4
(2S)-[(1-Benzofuran-2-ylcarbonyl)amino](phenyl)-acetic acid
Reactant of Route 5
Reactant of Route 5
(2S)-[(1-Benzofuran-2-ylcarbonyl)amino](phenyl)-acetic acid
Reactant of Route 6
Reactant of Route 6
(2S)-[(1-Benzofuran-2-ylcarbonyl)amino](phenyl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.